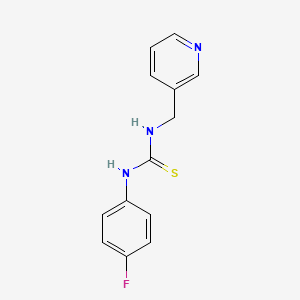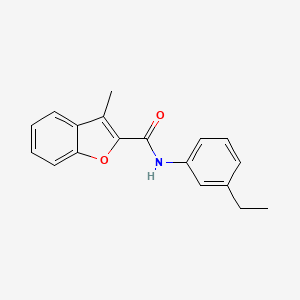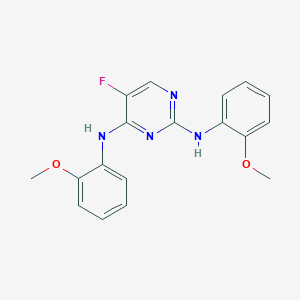
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thioureas, which are known for their diverse biological activities. FPMT has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research has focused on its anti-inflammatory properties. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on its anti-cancer properties. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential use in the treatment of diabetes. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can improve glucose tolerance and reduce insulin resistance in animal models.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of certain enzymes, such as COX-2 and PTP1B, which are involved in inflammation and insulin resistance, respectively.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation, inhibit tumor growth, improve glucose tolerance, and reduce insulin resistance. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments. It is readily available and can be synthesized using a variety of methods. Additionally, it has been extensively studied and its properties are well characterized. However, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea also has some limitations. It can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in more detail. This could involve studying its effects on specific signaling pathways and enzymes. Additionally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in combination with other drugs for the treatment of various diseases. Finally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in vivo in animal models and eventually in clinical trials.
Synthesis Methods
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-pyridinemethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. Other methods involve the use of different starting materials and reaction conditions.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSLTSZYFQFSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)

![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)